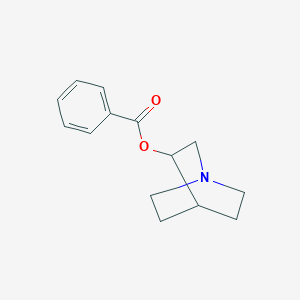
Ethyl 2-(dimethylamino)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-3-phenylpropanoate, commonly known as EDDP, is a synthetic compound that belongs to the class of amphetamines. It is a white crystalline powder that is used in scientific research to study the effects of amphetamines on the human body. EDDP is a controlled substance and is not approved for human consumption.
Wirkmechanismus
EDDP acts as a central nervous system stimulant and produces effects similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, energy, and euphoria.
Biochemische Und Physiologische Effekte
EDDP has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Long-term use of EDDP can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
EDDP is a reliable and consistent reference material for the analysis of amphetamines in biological samples. However, its use is limited to scientific research and is not approved for human consumption. EDDP is also a controlled substance, which means that its use and possession are strictly regulated by law.
Zukünftige Richtungen
There are several future directions for research on EDDP and its effects on the human body. One area of interest is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the study of the long-term effects of amphetamine use on the brain and other organs. Additionally, there is a need for further research on the potential therapeutic uses of amphetamines in the treatment of certain medical conditions.
Synthesemethoden
EDDP can be synthesized by the reaction of ethyl phenylacetate with dimethylamine in the presence of a catalyst. The reaction yields EDDP as the primary product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
EDDP is widely used in scientific research to study the effects of amphetamines on the human body. It is used as a standard reference material for the analysis of amphetamines in biological samples such as urine, blood, and hair. EDDP is also used to study the metabolism and pharmacokinetics of amphetamines in the body.
Eigenschaften
CAS-Nummer |
15504-42-4 |
|---|---|
Produktname |
Ethyl 2-(dimethylamino)-3-phenylpropanoate |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14(2)3)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI-Schlüssel |
LJIHKWFNOYAMDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
Synonyme |
2-Dimethylamino-3-phenylpropionic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)





![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
